Acridine red

Catalog No.
S517119
CAS No.
2465-29-4
M.F
C15H151lN2O
M. Wt
274.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridine red

CAS Number

2465-29-4

Product Name

Acridine red

IUPAC Name

methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride

Molecular Formula

C15H151lN2O

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H

InChI Key

IVHDZUFNZLETBM-IWSIBTJSSA-N

SMILES

CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Acridine Red; 3B Acridine red hydrochloride; C.I. 45000; CI 45000

Canonical SMILES

CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-]

Isomeric SMILES

CNC1=CC2=C(C=C1)C=C3C=C/C(=[NH+]\C)/C=C3O2.[Cl-]

Description

The exact mass of the compound Acridine red is 274.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acridine red is a synthetic dye belonging to the acridine family, characterized by its vibrant red color and notable fluorescence properties. This compound is often used in biological staining and microscopy due to its ability to bind to nucleic acids, making it useful for visualizing cellular structures. The chemical formula of acridine red is C15H15ClN2OC_{15}H_{15}ClN_{2}O, and it is classified as a xanthylium salt, specifically 3,6-bis(methylamino)xanthylium chloride. Its distinct structure includes a tricyclic aromatic system that contributes to its photophysical properties .

Typical of unsaturated nitrogen heterocycles. Key reactions include:

  • N-Alkylation: Acridine red can react with alkyl iodides to form alkyl acridinium salts, which can further transform into acridones under alkaline conditions .
  • Reduction and Oxidation: It can be reduced to produce leucoacridine derivatives or oxidized to yield acridinic acid upon treatment with oxidizing agents like potassium permanganate .
  • Photo

Acridine red is known for its significant biological activity, particularly in the field of microscopy and histology. Its ability to intercalate into DNA allows for effective staining of nucleic acids, making it valuable in:

  • Cell Imaging: It is used extensively for staining cells in microscopy, allowing visualization of cell nuclei and other structures.
  • Antimicrobial Properties: Some studies suggest that acridine derivatives exhibit antimicrobial activity against various pathogens, although the exact mechanisms remain an area of ongoing research .

Acridine red can be synthesized through several methods:

  • Bernthsen Synthesis: This classic method involves condensing diphenylamine with carboxylic acids in the presence of zinc chloride. The choice of carboxylic acid influences the structure of the resulting acridine derivative .
  • Other Synthetic Routes: Alternative methods include heating salicylaldehyde with aniline and zinc chloride or using chloroform with diphenylamine under acidic conditions. These methods yield various acridine derivatives depending on the reagents and conditions employed .

Acridine red has numerous applications across different fields:

  • Biological Staining: Primarily used in histology and cytology for staining nucleic acids.
  • Photocatalysis: Employed as a photocatalyst in organic synthesis, facilitating reactions under light irradiation .
  • Fluorescent Probes: Due to its fluorescent properties, acridine red is utilized in fluorescence microscopy and imaging techniques.

Research on acridine red has revealed its interactions with various biological molecules. Studies indicate that acridine derivatives can form complexes with nucleic acids, influencing their structure and function. The binding affinity and specificity of these interactions are crucial for applications in molecular biology and medicinal chemistry .

Several compounds share structural similarities with acridine red. Here are some notable examples:

Compound NameStructure TypeUnique Features
AcridineUnsaturated N-heterocycleFound in coal tar; used in dyes and drugs
AcriflavineFluorescent dyeAntimicrobial properties; used in medicine
Ethidium BromideIntercalating agentCommonly used for DNA visualization
Acridine OrangeFluorescent dyeUsed for staining nucleic acids

Acridine red is unique among these compounds due to its specific application as a fluorescent dye with strong binding affinity for nucleic acids, which enhances its utility in biological research and diagnostics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

274.0873

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KGA4B4N1H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2465-29-4

Wikipedia

Acridine red 3B

Methods of Manufacturing

CONDENSATION OF M-DIMETHYLAMINOPHENOL WITH FORMALDEHYDE FOLLOWED BY DEHYDRATION OF THE PRODUCT WITH SULFURIC ACID AND OXIDATION

General Manufacturing Information

Xanthylium, 3,6-bis(methylamino)-, chloride (1:1): INACTIVE
A GROUP OF DYES WHOSE MOLECULAR STRUCTURE IS RELATED TO THAT OF XANTHENE. THE AROMATIC (C6H4) GROUPS CONSTITUTE THE CHROMOPHORE. COLOR INDEX NUMBER RANGES FROM 45000 TO 45999... /XANTHENE DYES/

Interactions

T4 PHOTOINACTIVATION WAS OBSERVED AFTER INCUBATION WITH ACRIDINE RED. THE INACTIVATION FOLLOWED SINGLE HIT KINETICS AS A FUNCTION OF THE IRRADIATION TIME.

Dates

Modify: 2024-02-18
1: Brown NJ, Reed MW. Leucocyte interactions with the mouse cremaster muscle microcirculation in vivo in response to tumour-conditioned medium. Br J Cancer. 1997;75(7):993-9. PubMed PMID: 9083334; PubMed Central PMCID: PMC2222733.
2: Kawagoishi N, Nojiri C, Senshu K, Kido T, Nagai H, Kanamori T, Sakai K, Koyanagi H, Akutsu T. In vitro evaluation of platelet/biomaterial interactions in an epifluorescent video microscopy combined with a parallel plate flow cell. Artif Organs. 1994 Aug;18(8):588-95. PubMed PMID: 7993194.
3: van Leengoed E, Versteeg J, van der Veen N, van den Berg-Blok A, Marijnissen H, Star W. Tissue-localizing properties of some photosensitizers studied by in vivo fluorescence imaging. J Photochem Photobiol B. 1990 Jun;6(1-2):111-9. PubMed PMID: 2121928.
4: Piette J, Calberg-Bacq CM, Van de Vorst A. Photodynamic activity of dyes with different DNA binding properties II. T4 phage inactivation. Int J Radiat Biol Relat Stud Phys Chem Med. 1978 Sep;34(3):223-32. PubMed PMID: 309450.
5: UMEDA M. Experimental study of xanthene dye (acridine red) as carcinogenic agent, with additional study on carcinogenic action of xanthene. Gan. 1956 Dec;47(3-4):596-7. PubMed PMID: 13415147.
6: UMEDA M. Sarcoma production by injections of acridine red; a supplement to experimental study of xanthene dyes as carcinogenic agents. Gan. 1956 Jul;47(2):153-8. PubMed PMID: 13344802.

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